Superior Hypolipidemic Potency Compared to Clofibrate, Nicotinic Acid, and Cholestyramine in a Rat Model
In a cholesterol–cholic acid-fed rat model, oral administration of 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid at doses of 10–30 mg/kg/day produced significant reductions in serum cholesterol and triglycerides. The compound was described as 'considerably more potent' than clofibrate, nicotinic acid, and cholestyramine when these reference agents were evaluated in the identical experimental system [1].
| Evidence Dimension | In vivo hypolipidemic potency (relative efficacy) |
|---|---|
| Target Compound Data | Effective dose range: 10–30 mg/kg/day p.o. |
| Comparator Or Baseline | Clofibrate, nicotinic acid, cholestyramine (doses not explicitly quantified in abstract; tested in the same model) |
| Quantified Difference | Qualitatively described as 'considerably more potent' |
| Conditions | Cholesterol–cholic acid-fed rat model; oral administration |
Why This Matters
For researchers studying lipid metabolism, selecting xenalipin over conventional hypolipidemic agents may yield more pronounced biological effects at lower doses, reducing the required compound quantity and potentially minimizing off‑target effects.
- [1] Lewis, M. C., et al. Evaluation of the hypolipidemic activity of xenalipin in experimental animals. Atherosclerosis, 1987, 64(1), 27–35. doi:10.1016/0021-9150(87)90051-7. View Source
